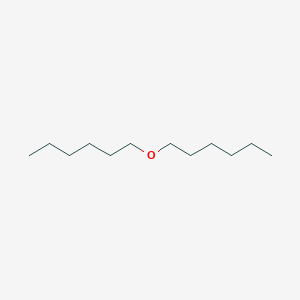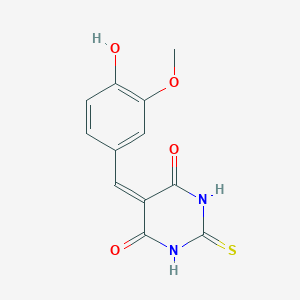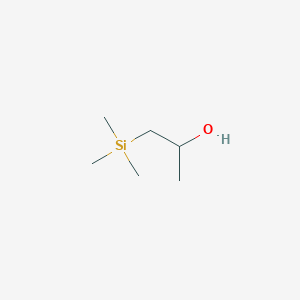
2-Propanol, 1-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(trimethylsilyl)-, commonly known as TMS-propanol, is a chemical compound that is widely used in scientific research. It is a clear and colorless liquid that is soluble in organic solvents like ether and chloroform. TMS-propanol has a variety of applications in different fields of research, including chemistry, biology, and material science.
Wirkmechanismus
The mechanism of action of TMS-propanol is based on the formation of a stable silyl ether or ester with the hydroxyl or carboxyl group of the substrate. This protects the functional group from reacting with other reagents or solvents during the reaction. The silyl group can be removed by treatment with an acid, such as hydrochloric acid or trifluoroacetic acid, which cleaves the silyl ether or ester to regenerate the original hydroxyl or carboxyl group.
Biochemische Und Physiologische Effekte
TMS-propanol has no known biochemical or physiological effects, as it is primarily used as a chemical reagent in scientific research. However, it is important to handle TMS-propanol with care, as it is flammable and can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
TMS-propanol has several advantages for use in lab experiments. It is a stable and easy-to-handle reagent that can be synthesized in large quantities. It is also compatible with a wide range of organic solvents and can be used under various reaction conditions. However, TMS-propanol has some limitations, such as its high cost compared to other protecting groups and its limited stability under acidic conditions.
Zukünftige Richtungen
There are several future directions for the use of TMS-propanol in scientific research. One potential application is in the synthesis of complex natural products, where TMS-propanol can be used as a protecting group for hydroxyl and carboxyl groups. Another potential application is in the development of new materials, where TMS-propanol can be used as a reagent for the functionalization of surfaces or the synthesis of polymers. Overall, TMS-propanol is a versatile and useful reagent that has many potential applications in different fields of scientific research.
Synthesemethoden
TMS-propanol is synthesized by reacting 2-propanol with trimethylsilyl chloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting TMS-propanol is purified by distillation or column chromatography to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
TMS-propanol is widely used in scientific research as a protecting group for alcohols and carboxylic acids. It is used to protect hydroxyl and carboxyl groups during chemical reactions, which helps to prevent unwanted side reactions and improve the yield of the desired product. TMS-propanol is also used as a solvent for various organic reactions, and as a reagent for the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
18182-10-0 |
|---|---|
Produktname |
2-Propanol, 1-(trimethylsilyl)- |
Molekularformel |
C6H16OSi |
Molekulargewicht |
132.28 g/mol |
IUPAC-Name |
1-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C6H16OSi/c1-6(7)5-8(2,3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
XAQCRBIXUXIJHB-UHFFFAOYSA-N |
SMILES |
CC(C[Si](C)(C)C)O |
Kanonische SMILES |
CC(C[Si](C)(C)C)O |
Synonyme |
1-TMS-2-PR 1-trimethylsilyl-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
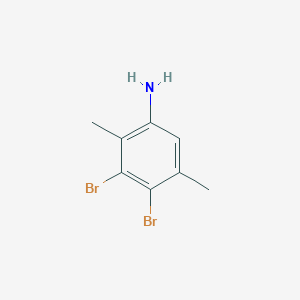
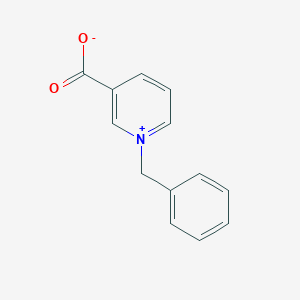
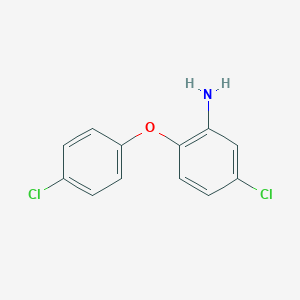
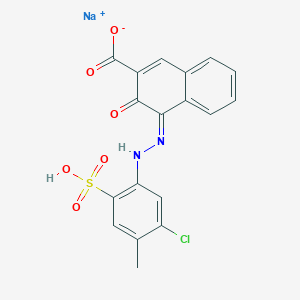
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
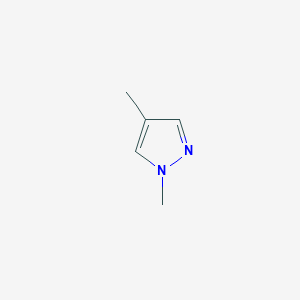
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
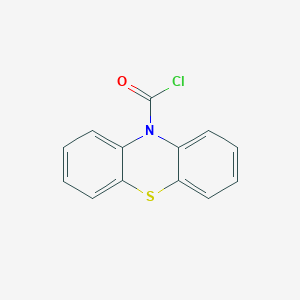
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)

